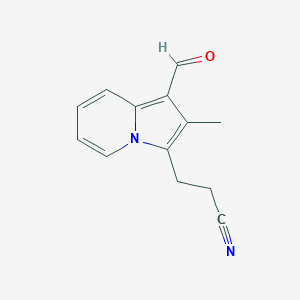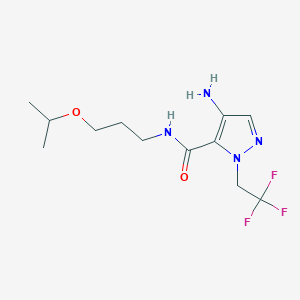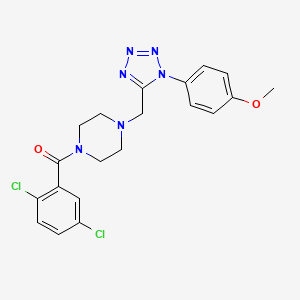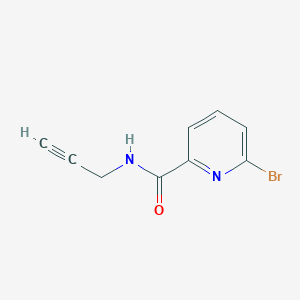
2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Synthesis and Bioactivity
Synthesis of Nitrogen Sulphur Schiff Bases : Research on nitrogen sulphur Schiff bases, derived from the condensation of various ketones with hydrazinecarbodithioate, has led to the creation of ligands that form complexes with metals like Ni(II), Cd(II), and Zn(II). These complexes have been characterized and analyzed for their potential bioactivity, showing promising antimicrobial and cytotoxic activities (Hussain et al., 2019).
Unusual Truce-Smiles Rearrangement : The study of compounds undergoing Truce-Smiles type rearrangements provides insights into novel synthetic pathways. For example, the reaction of specific sulfonyl acetone derivatives with sodium hydroxide has led to unexpected product formations, illustrating the complexity of chemical transformations involving sulfonyl groups (Kimbaris et al., 2004).
Antimicrobial and Antifungal Activities : The synthesis of new chemical entities based on benzyl, indole, and pyrrolidine structures has shown significant bioactivity against a range of microbial and fungal strains. These studies contribute to the development of new agents with potential applications in treating infections (Patel et al., 2011).
Photophysical and Biological Properties
Estrogen Receptor Binding and Photophysical Properties : The design and synthesis of 2-pyridin-2-yl-1H-indole derivatives have been explored for their binding affinities to the estrogen receptor and their unique photophysical properties. Such compounds demonstrate potential for biological applications and as probes in biochemical research (Kasiotis & Haroutounian, 2006).
Antioxidant, Antifungal, and Antibacterial Activities : The development of arylsulfonamide-based compounds has led to the discovery of molecules with notable antioxidant, antifungal, and antibacterial properties. This research highlights the therapeutic potential of these compounds in managing oxidative stress and infections (Kumar & Vijayakumar, 2017).
Mecanismo De Acción
Mode of action
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical pathways
Without specific information on “2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone”, it’s difficult to say which biochemical pathways it might affect. Indole derivatives are of wide interest because of their diverse biological and clinical applications .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Propiedades
IUPAC Name |
2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-21(22-11-3-4-12-22)14-23-13-20(18-5-1-2-6-19(18)23)30(28,29)15-16-7-9-17(10-8-16)24(26)27/h1-2,5-10,13H,3-4,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSNQOSPXVSJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cinnamyl-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2583650.png)
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2583653.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2583654.png)
![2-(adamantan-1-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2583655.png)
![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B2583656.png)
![N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide](/img/no-structure.png)
![1-(benzyl(2-hydroxyethyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2583660.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2583661.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2583665.png)


![6-[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-2-(2-methylpropyl)-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2583668.png)

